NGD-4715
Overview
Description
NGD-4715 is a compound developed by Neurogen Corporation. It acts as a selective, non-peptide antagonist at the melanin-concentrating hormone receptor 1. This compound has shown anxiolytic, antidepressant, and anorectic effects in animal models and has successfully passed Phase I clinical trials in humans .
Preparation Methods
The synthesis of NGD-4715 involves several stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield . Industrial production methods would likely involve scaling up these laboratory procedures while ensuring safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
NGD-4715 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
NGD-4715 has several scientific research applications:
Chemistry: It is used as a model compound to study the interactions of melanin-concentrating hormone receptor 1 antagonists.
Biology: It helps in understanding the role of melanin-concentrating hormone receptor 1 in various physiological processes.
Medicine: It has potential therapeutic applications in treating anxiety, depression, and obesity.
Industry: It can be used in the development of new drugs targeting melanin-concentrating hormone receptor 1
Mechanism of Action
NGD-4715 exerts its effects by selectively binding to and antagonizing the melanin-concentrating hormone receptor 1. This interaction inhibits the receptor’s activity, leading to reduced anxiety, depression, and appetite in animal models. The molecular targets and pathways involved include the central nervous system and various neurotransmitter systems .
Comparison with Similar Compounds
NGD-4715 is compared with other melanin-concentrating hormone receptor 1 antagonists such as BMS-830216, GW-856464, ALB-127158, and AMG 076. While these compounds share similar mechanisms of action, this compound is unique in its specific binding affinity and pharmacokinetic properties. It has shown promising results in preclinical and clinical studies, making it a potential candidate for further development .
Properties
IUPAC Name |
1-(5-bromo-6-methoxypyridin-2-yl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrN3O3/c1-24-16-6-4-14(12-17(16)25-2)13-22-8-10-23(11-9-22)18-7-5-15(20)19(21-18)26-3/h4-7,12H,8-11,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKYVNYLCIABRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C3=NC(=C(C=C3)Br)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432090 | |
Record name | NGD-4715 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
476322-70-0 | |
Record name | NGD-4715 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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